molecular formula C6H3BrF3NO B6314932 4-Bromo-2-(trifluoromethoxy)pyridine CAS No. 1361880-72-9

4-Bromo-2-(trifluoromethoxy)pyridine

Cat. No.: B6314932
CAS No.: 1361880-72-9
M. Wt: 241.99 g/mol
InChI Key: QDPVNEACVAXOKL-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are substituted by a bromine atom and a trifluoromethoxy group, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)pyridine has several applications in scientific research:

Safety and Hazards

4-Bromo-2-(trifluoromethoxy)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Bromination: The pyridine undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Trifluoromethoxylation: The brominated pyridine is then subjected to trifluoromethoxylation at the 2-position. This step involves the use of a trifluoromethoxylating reagent, such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I), under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate (Pd(OAc)2), in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Comparison: 4-Bromo-2-(trifluoromethoxy)pyridine is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for distinct applications in synthesis and research .

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPVNEACVAXOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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